Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . The process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve the use of palladium on carbon as a catalyst and ethanol as a solvent under hydrogenation conditions .
Chemical Reactions Analysis
Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl chlorides, esters, and organometallic reagents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of diseases associated with poly (ADP-ribose) polymerase-1 (PARP-1) . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes, such as PARP-1 . This inhibition can lead to the modulation of various cellular processes, including DNA repair and apoptosis.
Comparison with Similar Compounds
Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate These compounds share a similar bicyclic structure but differ in their functional groups and specific applications The uniqueness of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[32
Properties
Molecular Formula |
C16H28N2O3 |
---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
tert-butyl 3-[(cyclopropylamino)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H28N2O3/c1-15(2,3)21-14(19)18-12-6-7-13(18)9-16(20,8-12)10-17-11-4-5-11/h11-13,17,20H,4-10H2,1-3H3 |
InChI Key |
BKCMERRWWVKXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CNC3CC3)O |
Origin of Product |
United States |
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